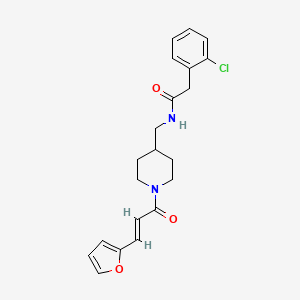

(E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Beschreibung

The compound (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide features a chlorophenyl-substituted acetamide core linked to a piperidine ring modified with a furan-containing acryloyl group. The (E)-configured acryloyl group may influence molecular rigidity and binding interactions, while the piperidine ring could enhance solubility and bioavailability .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c22-19-6-2-1-4-17(19)14-20(25)23-15-16-9-11-24(12-10-16)21(26)8-7-18-5-3-13-27-18/h1-8,13,16H,9-12,14-15H2,(H,23,25)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPYCUUHHYHHG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group , a furan ring , and a piperidine moiety , which are known to contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various cellular processes, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate neurotransmitter release, potentially affecting neurological functions.

Research indicates that the furan ring enhances hydrophobic interactions, improving binding affinity to target proteins, while the chlorophenyl group may influence the compound's lipophilicity, enhancing cellular uptake .

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide exhibit significant anticancer properties. For instance:

- A study on small-molecule RAS inhibitors highlighted the potential for compounds with similar structures to induce apoptosis in cancer cell lines through the inhibition of farnesyl pyrophosphate synthase .

Antimicrobial Effects

Preliminary screening has shown that compounds containing furan and chlorophenyl moieties possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, with some derivatives showing promising IC50 values in vitro, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

- In Vitro Studies : A series of synthesized derivatives were tested for their inhibitory effects on COX enzymes, with some compounds demonstrating superior activity compared to established anti-inflammatory drugs like diclofenac .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide with target proteins. These studies suggest that the compound exhibits favorable interactions with active sites critical for its biological activity .

Data Summary

Analyse Chemischer Reaktionen

Acrylamide Group (Michael Acceptor)

The α,β-unsaturated carbonyl system undergoes:

-

Michael Additions : Reacts with nucleophiles (e.g., thiols, amines) to form adducts. For example, glutathione conjugation under physiological conditions .

-

Cycloadditions : Participates in Diels-Alder reactions with dienes (e.g., furan derivatives).

Chlorophenyl Substituent

-

Nucleophilic Aromatic Substitution : The electron-withdrawing chlorine activates the ring for substitution with amines or alkoxides .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Piperidine and Acetamide Moieties

-

Amide Hydrolysis : Under acidic (HCl, 100°C) or basic (NaOH, EtOH) conditions, yielding carboxylic acid and amine derivatives .

-

N-Alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts.

Mechanistic Insights and Catalytic Behavior

-

Pd-Catalyzed Functionalization : The chlorophenyl group undergoes efficient cross-coupling with Pd(PPh₃)₄, enabling late-stage diversification .

-

Acid/Base-Mediated Rearrangements : The piperidine ring undergoes ring-opening or contraction under strong acid (H₂SO₄) or base (KOH).

Table 2 : Reaction Outcomes with Specific Reagents

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the acryloyl group, forming furan and piperidine fragments.

-

Oxidative Degradation : H₂O₂ or ROS species oxidize the furan ring to maleic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of N-Substituted 2-Arylacetamides

Several N-substituted 2-arylacetamides share structural motifs with the target compound, differing primarily in substituents and heterocyclic appendages. Key examples include:

Key Observations :

- Chlorophenyl vs.

- Heterocyclic Appendages : Thiazol () and pyrimidine () rings may enhance metal coordination or π-stacking, whereas the target’s furan-acryloyl group could improve metabolic stability due to furan’s resistance to oxidation .

- Synthesis Methods : Carbodiimide-mediated coupling (e.g., EDC in ) is common for acetamide derivatives, but the target’s piperidine-furan acryloyl moiety likely requires multi-step functionalization, similar to TDAE-assisted reactions in .

Conformational and Electronic Differences

- Piperidine vs.

- (E)-Acryloyl Configuration: The (E)-configuration imposes spatial constraints that may enhance selectivity for flat binding pockets, unlike the more flexible (Z)-isomers or non-conjugated systems .

Pharmacological Implications

The furan moiety in the target compound may further modulate pharmacokinetics by reducing first-pass metabolism compared to thiazol or pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.